2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine
CAS No.: 2549023-30-3
Cat. No.: VC11839587
Molecular Formula: C18H19N7O
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549023-30-3 |
|---|---|
| Molecular Formula | C18H19N7O |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | (2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C18H19N7O/c26-17(23-8-10-24(11-9-23)18-19-6-1-7-20-18)14-4-5-16-21-15(13-2-3-13)12-25(16)22-14/h1,4-7,12-13H,2-3,8-11H2 |
| Standard InChI Key | IDXGGRHJYNRXDU-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
| Canonical SMILES | C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Introduction
The compound 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine is a complex organic molecule that combines a pyrimidine ring with a piperazine moiety substituted by an imidazo[1,2-b]pyridazine group. This structure suggests potential biological activity, particularly in fields like neuropharmacology and cancer treatment, due to the presence of both heterocyclic systems.
Synthesis
The synthesis of 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine likely involves multi-step reactions similar to those used for related compounds. A common approach might include:
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Preparation of the Imidazo[1,2-b]pyridazine Moiety: This could involve condensation reactions or cyclization steps to form the imidazo[1,2-b]pyridazine ring.
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Attachment to Piperazine: The imidazo[1,2-b]pyridazine-6-carbonyl group would be linked to a piperazine ring, potentially through a carbonyl linkage.
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Pyrimidine Ring Attachment: The final step would involve attaching the pyrimidine ring to the piperazine, possibly through nucleophilic substitution.
Biological Activity
While specific data on the biological activity of 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine is not available, compounds with similar structures have shown potential in inhibiting cellular signaling pathways. For example, 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine has been noted for its ability to inhibit TAK1, a kinase involved in cell growth and apoptosis regulation.
Research Findings and Potential Applications
| Compound Feature | Description |
|---|---|
| Chemical Structure | Combines pyrimidine, piperazine, and imidazo[1,2-b]pyridazine rings. |
| Potential Biological Activity | May inhibit cellular signaling pathways similar to related compounds. |
| Synthesis Approach | Likely involves multi-step reactions including condensation and nucleophilic substitution. |
| Applications | Potential therapeutic applications in neuropharmacology and cancer treatment. |
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